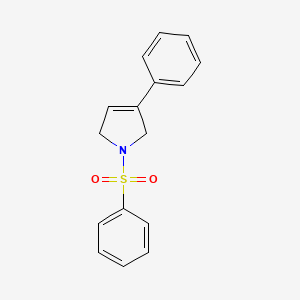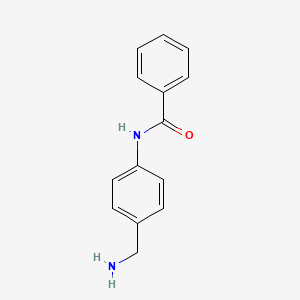![molecular formula C13H13N3OS B7451343 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It may also regulate the expression of genes that are involved in glucose metabolism and neuronal function.
Biochemical and Physiological Effects:
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. It may also inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. It may also have off-target effects that need to be investigated further.
Orientations Futures
There are several future directions for research on 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the gut microbiome and its potential use in treating gut-related disorders. Additionally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases and gut-related disorders, as well as understanding its mechanism of action and potential off-target effects.
Méthodes De Synthèse
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea can be synthesized using various methods. One of the common methods is the reaction of 3-bromo-1-(methylsulfanyl)benzene with 3-aminopyridine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography.
Applications De Recherche Scientifique
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and neurological disorders.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKWQSUHUUMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)






